molecular formula C32H55NO25 B12062392 beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)- CAS No. 24667-51-4

beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)-

Cat. No.: B12062392
CAS No.: 24667-51-4
M. Wt: 853.8 g/mol
InChI Key: DUKURNFHYQXCJG-SFFAKPFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound β-D-Glucopyranose, O-6-deoxy-α-L-galactopyranosyl-(1→4)-O-[β-D-galactopyranosyl-(1→3)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)- is a highly branched oligosaccharide with structural and functional complexity. Key features include:

  • Core structure: A β-D-glucopyranose backbone.
  • Glycosidic linkages: Multiple linkages, including (1→4), (1→3), and (1→6), creating branching points.
  • Substituents: O-6-deoxy-α-L-galactopyranosyl: A deoxygenated galactose residue at the 6-position. β-D-galactopyranosyl-(1→3): A β-linked galactose unit contributing to branching. 2-(acetylamino)-2-deoxy-β-D-glucopyranosyl (GlcNAc): A modified glucose with an acetamido group, enhancing recognition by lectins or enzymes .

This structure is reminiscent of biologically active oligosaccharides found in glycoproteins and glycolipids, where branching and substituents dictate molecular interactions .

Properties

CAS No.

24667-51-4

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)56-25-12(6-37)54-29(13(33-8(2)38)26(25)57-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28+,29-,30-,31-,32-/m0/s1

InChI Key

DUKURNFHYQXCJG-SFFAKPFPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O)CO)CO)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Benzyl and Acetyl Groups

Benzyl (Bn) and acetyl (Ac) groups are pivotal for temporary hydroxyl protection. Benzyl ethers, stable under acidic/basic conditions, are removed via hydrogenolysis, while acetyl groups are cleaved under Zemplén conditions (MeONa/MeOH). For example:

  • Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside serves as a key intermediate, enabling selective glycosylation at the C4 position.

  • Acetylated galactopyranosyl donors (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) facilitate β-linkage formation via neighboring group participation.

Isopropylidene and Allyl Groups

  • Isopropylidene acetals protect cis-diols (e.g., Gal C3/C4) and are cleaved under mild acidic hydrolysis.

  • Allyl ethers offer orthogonality; deprotection via Pd-catalyzed isomerization to prop-1-enyl ethers followed by acid hydrolysis enables sequential glycosylation.

Glycosylation Methodologies

Koenigs-Knorr Reaction

Classical β-glycoside synthesis employs glycosyl bromides with Hg(CN)₂ or Ag salts (AgClO₄, AgOTf) as promoters.

  • Example : Condensation of 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide with benzyl-protected acceptors yields trisaccharides in >85% yield.

Trichloroacetimidates

Activated by catalytic TMSOTf or BF₃·OEt₂, trichloroacetimidates enable high α/β selectivity.

  • β-Selectivity : Preactivation of donors at low temperatures (−40°C) minimizes side reactions.

Thioglycosides

Thioglycosides (e.g., S-ethyl or S-phenyl) are activated by NIS/TfOH, allowing iterative glycosylation.

  • Convergent Synthesis : Preassembled disaccharide thioglycosides (e.g., Galβ1→4GlcNAc) are coupled with fucosyl donors to construct branched structures.

Stepwise Assembly

Reducing-End Initiation

  • GlcNAc Core : Benzyl 2-acetamido-4,6-di-O-benzyl-β-D-glucopyranoside is glycosylated at C3 with a Galβ1→4 donor.

  • Fucose Addition : 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide is coupled to the C3 position of GlcNAc under Hg(CN)₂ promotion.

  • Terminal Galactose : A second Galβ1→4 unit is introduced via trichloroacetimidate chemistry.

Non-Reducing-End Initiation

  • Block Synthesis : Trisaccharide blocks (e.g., Fucα1→2Galβ1→4GlcNAc) are prepared separately and coupled to a disaccharide acceptor (Galβ1→4GlcNAc).

Key Challenges and Solutions

Regioselectivity

  • Mismatched Reactivity : The C4-OH of GlcNAc is more reactive than the C3-OH of Gal, necessitating temporary protection (e.g., allyl) to direct glycosylation.

  • Solution : Use of bulky silyl ethers (TBDMS) or orthogonal benzylidene acetals to block undesired positions.

Anomeric Control

  • β-Linkages : Neighboring group participation (e.g., acetyl at C2) ensures β-configuration in Gal and GlcNAc units.

  • α-L-Fucose : Low-temperature (−20°C) glycosylation with α-L-fucosyl bromides and AgOTf achieves >90% α-selectivity.

Solubility Issues

  • Polar Solvents : DMF or DMSO enhances solubility of advanced intermediates during coupling steps.

  • Hydrophobic Tags : Nonyl or 9-aminononyl glycosides improve handling in final deprotection steps.

Analytical Validation

NMR Spectroscopy

  • 1H/13C NMR : Confirms linkage positions via anomeric proton shifts (δ 4.5–5.5 ppm for α-Fuc; δ 4.2–4.8 ppm for β-Gal/GlcNAc).

  • NOESY : Validates stereochemistry of glycosidic bonds (e.g., H1 of Fuc to H3 of GlcNAc).

Mass Spectrometry

  • MALDI-TOF : Molecular ion peaks ([M+Na]+) confirm pentasaccharide assembly (e.g., m/z 1,756.6 for C₇₄H₁₂₃N₃O₄₈) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: Various substituents can be introduced into the sugar units through substitution reactions, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as periodate or bromine water.

    Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.

    Substitution Reagents: Including halogens or nucleophiles under specific conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uronic acids, while reduction can produce alditols.

Scientific Research Applications

Biomedical Research

Glycobiology and Cell Recognition

Beta-D-Glucopyranose derivatives play a crucial role in cell recognition processes. Their structural diversity allows them to interact with specific receptors, influencing cellular communication and signaling pathways. For instance, studies have shown that certain glycosylated compounds can modulate the immune response by interacting with lectins, which are proteins that bind carbohydrates .

Drug Delivery Systems

The complex structure of beta-D-Glucopyranose derivatives is being explored for use in drug delivery systems. Their ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research indicates that glycosylated compounds can improve the pharmacokinetics of anticancer drugs by facilitating their transport across biological membranes .

Pharmaceutical Development

Antidiabetic Agents

Beta-D-Glucopyranose derivatives have been investigated for their potential as antidiabetic agents. Compounds that inhibit glucose uptake via glucose transporters (GLUT) have shown promise in managing blood sugar levels. For example, a derivative exhibited significantly higher inhibition of glucose uptake compared to glucose itself, suggesting its potential as a therapeutic agent for diabetes management .

Antiviral Properties

Research has also highlighted the antiviral properties of beta-D-Glucopyranose derivatives. Certain compounds have demonstrated effectiveness against viral infections by inhibiting viral entry into host cells or disrupting viral replication processes. The mechanism often involves the interaction of these sugars with viral glycoproteins, preventing their binding to cellular receptors .

Glycobiology

Glycosylation Studies

The study of glycosylation patterns in proteins is critical for understanding various biological processes, including cell signaling and immune responses. Beta-D-Glucopyranose derivatives serve as valuable tools in these studies, allowing researchers to elucidate the roles of specific sugar moieties in protein function and stability .

Development of Glycoconjugates

Beta-D-Glucopyranose is utilized in the synthesis of glycoconjugates, which are essential for vaccine development and targeted drug therapies. These glycoconjugates can enhance the immunogenicity of vaccines by mimicking pathogen-associated molecular patterns, thereby eliciting a stronger immune response .

Case Studies

Application AreaStudy ReferenceFindings
Antidiabetic Agents Compound exhibited 160-fold higher inhibition of glucose uptake via GLUT1.
Antiviral Properties Demonstrated effectiveness against viral infections through receptor blockade.
Glycosylation Studies Elucidated roles of specific sugar moieties in protein function and stability.
Drug Delivery Systems Enhanced solubility and bioavailability of anticancer drugs through glycosylation.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The glycosidic bonds and specific sugar units play crucial roles in these interactions, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Oligosaccharides
Compound Name / Key Features Glycosidic Linkages Substituents/Modifications Biological Relevance Reference
Target Compound (1→4), (1→3), (1→6) O-6-deoxy, GlcNAc, branching Mimics natural glycans for receptor binding
2-O-Methyl-β-D-galactopyranosyl-GlcNAc (1→4) 2-O-methyl group Enhanced metabolic stability
4-Deoxy-disaccharides (e.g., Compound 15) (1→4) or (1→6) 4-deoxy modification Altered conformational flexibility
Hyaluronic acid structural analogs (1→3), (1→4) Glucuronic acid, GlcNAc Charge-dependent interactions
Benzoyl/Acetyl-protected oligosaccharides (1→4), (1→6) Benzoyl, acetyl protecting groups Synthetic intermediates
Key Observations:

Branching Complexity : The target compound’s multi-linkage architecture (e.g., (1→3), (1→4), and (1→6)) contrasts with simpler linear structures like 2-O-methyl derivatives or hyaluronic acid analogs .

Deoxygenation vs.

GlcNAc Role : The 2-acetamido-2-deoxy group is a shared feature with hyaluronic acid analogs, suggesting roles in enzyme recognition (e.g., lysozyme) or immune responses .

Functional Implications:
  • Solubility : The target compound’s deoxy and GlcNAc groups may reduce hydrophilicity compared to glucuronic acid-containing analogs (e.g., hyaluronic acid) .
  • Enzyme Interactions: The (1→3) linkage in the target compound mirrors natural substrates of β-glucoside hydrolases, as predicted by the conformational flexibility of β-D-glucopyranose .
  • Stability : Methylated derivatives () exhibit higher metabolic stability, whereas deoxy groups () may increase susceptibility to enzymatic cleavage.

Physicochemical Data

  • Thermodynamic Properties: While direct data for the target compound is lacking, related compounds like α-D-Glucopyranose, 4-O-β-D-galactopyranosyl hydrate show solid-phase heat capacities of ~439 J/mol·K .
  • Spectroscopic Data : NMR (1H, 13C) and MALDI-TOF (e.g., m/z 1428.4937 for a similar compound in ) are critical for structural validation .

Biological Activity

Beta-D-Glucopyranose, particularly in its various glycosylated forms, has garnered attention for its biological activities, including anti-cancer, anti-diabetic, and antimicrobial properties. The specific compound in focus, beta-D-Glucopyranose, O-6-deoxy-alpha-L-galactopyranosyl-(1-->4)-O-[beta-D-galactopyranosyl-(1-->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-beta-D-galactopyranosyl-(1-->4)- , represents a complex glycoside with potential therapeutic applications. This article reviews the biological activities associated with this compound and its derivatives, supported by case studies and research findings.

Chemical Structure and Properties

The compound is a complex oligosaccharide characterized by multiple glycosidic linkages, which contribute to its biological activity. The structural complexity allows for interactions with various biological targets, enhancing its pharmacological potential.

1. Anti-Cancer Activity

Research indicates that beta-D-glucopyranose derivatives can exhibit significant anti-cancer properties. For instance:

  • Mechanisms of Action : Compounds similar to beta-D-glucopyranose have been shown to induce apoptosis in cancer cells through pathways involving p53 activation and inhibition of STAT3 signaling. These mechanisms lead to cell cycle arrest and reduced proliferation in various cancer cell lines such as prostate and breast cancer .
  • Case Studies : In vivo studies have demonstrated that certain derivatives can inhibit tumor growth without causing significant toxicity to host tissues. For example, a derivative exhibited an IC50 value of approximately 6 µM in inhibiting DNA synthesis in prostate cancer cells .

2. Anti-Diabetic Activity

Beta-D-glucopyranose compounds have also been investigated for their potential anti-diabetic effects:

  • Glucose Uptake Improvement : Some studies suggest that these compounds enhance glucose uptake in muscle cells, potentially offering therapeutic benefits for managing diabetes .
  • Mechanistic Insights : The anti-diabetic effects may be linked to the modulation of insulin signaling pathways and the enhancement of glucose transporter activity .

3. Antimicrobial Activity

The antimicrobial properties of beta-D-glucopyranose derivatives have been explored against various pathogens:

  • Spectrum of Activity : Certain derivatives have shown selective inhibition against Gram-positive bacteria while being inactive against Gram-negative strains. This selectivity is crucial for developing targeted antimicrobial therapies .
  • Mechanism of Action : The antimicrobial action is thought to involve disruption of bacterial membrane integrity, leading to cell lysis and death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-CancerInduces apoptosis; inhibits proliferation
Anti-DiabeticEnhances glucose uptake
AntimicrobialInhibits Gram-positive bacteria

Table 2: Case Study Data on Anti-Cancer Efficacy

CompoundIC50 (µM)Cancer TypeMechanism
Beta-D-glucopyranose analog6Prostate Cancerp53 activation; DNA synthesis inhibition
Tetradecyl β-D-galactoside9.39LeukemiaCell cycle arrest

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of beta-D-glucopyranose derivatives. For instance, the addition of acetylamino groups has been shown to improve solubility and bioavailability, thereby increasing therapeutic efficacy .

Moreover, the exploration of carbohydrate aggregates from natural sources like Dendrobium officinale has revealed antioxidant and immune-enhancing properties that complement the activities of synthetic derivatives .

Q & A

Q. What are the key strategies for synthesizing complex oligosaccharides like this compound, and how are regiospecific glycosidic linkages achieved?

Methodological Answer: Synthesis involves stepwise glycosylation using activated donors (e.g., trichloroacetimidates or thioglycosides) and acceptors with orthogonal protecting groups. For example:

  • Regiospecificity is controlled by temporary protecting groups (e.g., benzyl, acetyl) that mask hydroxyls not involved in the desired linkage .
  • The 6-deoxy-alpha-L-galactopyranosyl unit requires selective deoxygenation at C6, often via Barton-McCombie or radical-based methods .
  • Beta-D-galactopyranosyl-(1→3) linkages are achieved using galactosyl donors with C2 participating groups to ensure β-selectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this oligosaccharide?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 5.2–5.4 ppm for anomeric protons) confirm glycosidic bond configurations. Coupling constants (J ~3–4 Hz for α-linkages; ~7–8 Hz for β-linkages) resolve stereochemistry .
  • MALDI-TOF-MS : Validates molecular weight (e.g., observed [M+Na]+ at m/z 1428.4937 vs. calculated 1428.5127) .
  • HPLC with Evaporative Light Scattering Detection (ELSD) : Assesses purity, particularly for uncharged oligosaccharides lacking UV chromophores .

Q. How is the conformational flexibility of this oligosaccharide analyzed, and what computational tools are used?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict 3D structures using force fields (e.g., GLYCAM) to model glycosidic torsion angles (Φ/Ψ) .
  • NOESY/ROESY NMR : Identifies inter-residue nuclear Overhauser effects (e.g., between H1 of galactose and H4 of GlcNAc) to validate stacking interactions .

Q. What biological relevance does this oligosaccharide hold, and how is its activity tested?

Methodological Answer:

  • Glycan Microarrays : Immobilize the compound to screen binding to lectins or antibodies .
  • Enzymatic Hydrolysis Assays : Use specific glycosidases (e.g., β-galactosidases) to probe linkage accessibility .

Advanced Research Questions

Q. How are challenges in synthesizing branched or multi-antennary structures addressed?

Methodological Answer:

  • Convergent vs. Linear Synthesis : Branched structures (e.g., β-D-galactopyranosyl-(1→3) and (1→4) linkages) require pre-assembled oligosaccharide blocks coupled via chemoselective reactions .
  • Orthogonal Deprotection : Sequential removal of groups (e.g., allyl vs. benzyl) enables selective activation of hydroxyls for subsequent glycosylation .

Q. What strategies resolve contradictions between predicted and observed spectroscopic data?

Methodological Answer:

  • Isotopic Labeling (13C/15N) : Clarifies ambiguous NMR signals (e.g., overlapping anomeric protons) .
  • DFT Calculations : Predict 13C chemical shifts (Δδ < 2 ppm acceptable) to validate assignments .

Q. How is stereochemical control maintained during glycosylation of 2-acetylamino-2-deoxy-beta-D-glucopyranosyl (GlcNAc) units?

Methodological Answer:

  • Participating vs. Non-Participating Groups : Acetamido at C2 directs β-selectivity via neighboring-group participation during glycosylation .
  • Solvent Effects : Nitrile solvents (e.g., MeCN) stabilize oxocarbenium intermediates for high β-selectivity (>90%) .

Q. What methods improve solubility and purification of highly polar oligosaccharides?

Methodological Answer:

  • Hydrophobic Tagging : Introduce temporary groups (e.g., Fmoc) to enhance RP-HPLC retention .
  • Size-Exclusion Chromatography (SEC) : Separates oligomers by hydrodynamic volume, critical for removing truncated byproducts .

Q. How are branching points (e.g., β-D-galactopyranosyl-(1→3) and (1→4) linkages) validated experimentally?

Methodological Answer:

  • Enzymatic Fingerprinting : Treat with linkage-specific enzymes (e.g., endo-β-galactosidases) and analyze fragments via LC-MS .
  • Methylation Analysis : Permethylate free hydroxyls, hydrolyze, and identify partially methylated alditol acetates (PMAAs) by GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.